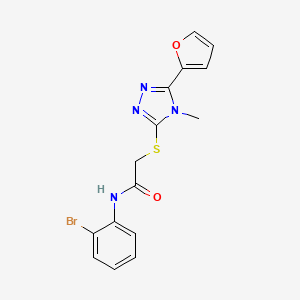

N-(2-bromophenyl)-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))acetamide

Description

N-(2-bromophenyl)-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a 2-furyl moiety at position 3. The thioether (-S-) linkage connects the triazole ring to an acetamide group, which is further substituted with a 2-bromophenyl group.

Properties

Molecular Formula |

C15H13BrN4O2S |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C15H13BrN4O2S/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21) |

InChI Key |

XJLVIZIJFSHTPR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features:

- 1,2,4-Triazole Core: Known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

- 2-Furyl Substituent : Introduces π-electron density, improving interactions with biological targets .

- 2-Bromophenyl Acetamide : The bromine atom may contribute to halogen bonding in target proteins .

Physicochemical Properties:

- Melting Point : Predicted to range between 130–160°C based on structurally related compounds (e.g., N-(2-bromophenyl) derivatives with triazole-thioacetamide groups exhibit melting points of 113–247°C) .

- Spectroscopic Data : Expected IR peaks include ν(C=O) ~1680 cm⁻¹, ν(N-H) ~3345 cm⁻¹, and aromatic C-H stretches ~760 cm⁻¹. ¹H NMR would show signals for furyl protons (δ 6.3–7.6 ppm), bromophenyl aromatic protons (δ 7.4–7.6 ppm), and methyl groups (δ 2.5–3.0 ppm) .

Comparison with Similar Compounds

The compound’s bioactivity and physicochemical properties can be contextualized against structurally analogous derivatives (Table 1).

Table 1: Structural and Functional Comparison of Key Analogues

*Predicted based on analogues.

Abbreviations : FPhe = fluorophenyl; Phe = phenyl; Me = methyl.

Key Comparisons:

Substituent Effects on Bioactivity :

- Bromophenyl Position : The 2-bromophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-bromophenyl derivatives (e.g., 9f). For example, 4-bromophenyl analogues in showed acetylcholinesterase inhibition (IC₅₀: 0.8–2.3 µM), suggesting positional halogenation critically modulates activity .

- Triazole Substituents : Replacement of 5-(2-furyl) with phenyl (9f) or 4-isobutylphenyl (6c) alters lipophilicity and π-stacking capacity. Fluorophenyl substituents (9e) enhance electronegativity, improving antibacterial potency .

Synthetic Efficiency :

- Ultrasound-assisted synthesis (e.g., for 6c) achieved 77% yield in 2–4 hours, whereas conventional methods required 8–12 hours for similar compounds .

Anti-exudative activity in furyl-triazole derivatives () suggests the target compound may share similar anti-inflammatory properties, though specific data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.